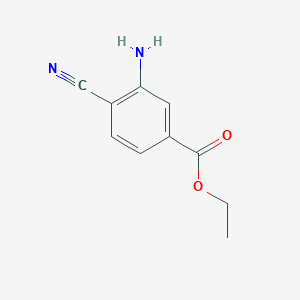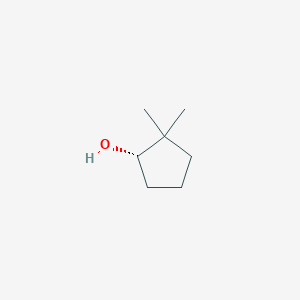
Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate” is a derivative of 1,3-oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
The molecular structure of oxazoles is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For instance, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo alkenylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate” would depend on its specific structure. Oxazoles in general are stable liquids at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives, including Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate, have shown promising antimicrobial properties. Researchers have synthesized various oxazole compounds and evaluated their effectiveness against bacteria, fungi, and other pathogens . These derivatives could potentially serve as novel antibiotics or antifungal agents.
Anticancer Potential
The substitution pattern in oxazole derivatives significantly influences their biological activities. Some derivatives exhibit anticancer properties, making them interesting candidates for further investigation. Researchers have explored their effects on cancer cell lines and animal models . Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate might contribute to cancer research and drug development.
Anti-inflammatory Effects
Oxazole compounds have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they could potentially mitigate inflammatory diseases. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate may play a role in this context .
Antidiabetic Applications
Researchers have investigated oxazole derivatives as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or other relevant pathways. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate could be part of this exploration .
Antioxidant Properties
Oxazoles and their derivatives exhibit antioxidant activity, protecting cells from oxidative stress. Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate might contribute to antioxidant research and the development of natural antioxidants .
Other Applications
Beyond the mentioned fields, oxazole derivatives have been explored for their potential in various areas, such as platelet aggregation inhibition, tyrosine kinase inhibition, and COX-2 inhibition . While specific studies on Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate are limited, its unique structure suggests further investigation across multiple domains.
Mecanismo De Acción
Target of Action
Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic compound. Oxazole derivatives have been found to exhibit a wide range of biological activities It’s known that similar oxazole derivatives can interact with various proteins, such as oxidoreductase , which play crucial roles in cellular processes.
Mode of Action
For instance, in the active site region of oxidoreductase, certain amino acids can play an important role in showing antibacterial activity . The compound may interact with these amino acids, leading to changes in the protein’s function.
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to antimicrobial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Result of Action
Given the broad range of biological activities exhibited by oxazole derivatives , the compound could potentially lead to a variety of molecular and cellular effects depending on its specific targets and mode of action.
Safety and Hazards
The safety and hazards associated with “Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate” would depend on its specific structure and usage. In general, oxazole derivatives should be handled with care to avoid ingestion and inhalation . They may cause skin and eye irritation, and may be harmful if swallowed .
Direcciones Futuras
The future directions for research on “Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate” and other oxazole derivatives could include further exploration of their biological activities and potential applications in medicine. For instance, there is interest in developing new anti-HCMV drugs based on oxazole derivatives .
Propiedades
IUPAC Name |
methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)8-9(12)16-10(13-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSYVWPFVAWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
CAS RN |
1034889-77-4 | |
| Record name | methyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)
![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
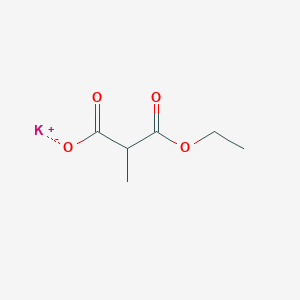

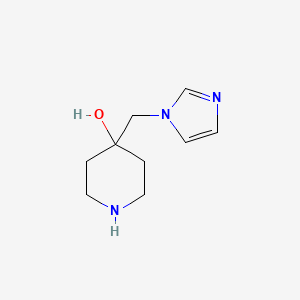
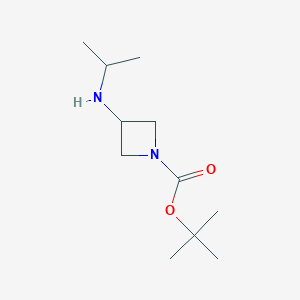
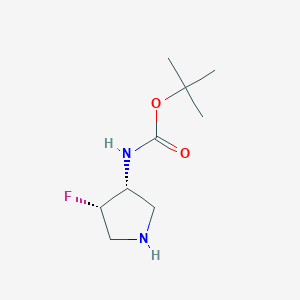
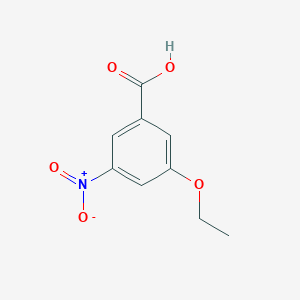
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
